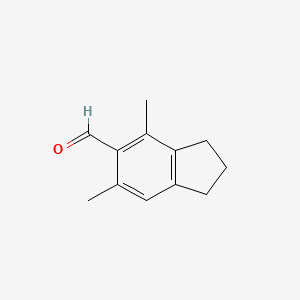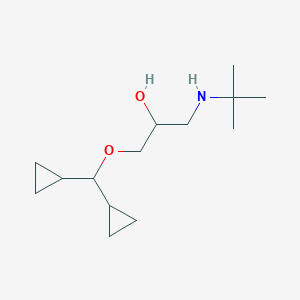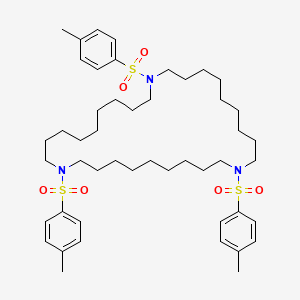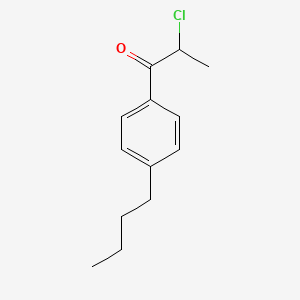
Bis(diethylamino)-N,N-dipentylmethaniminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(diethylamino)-N,N-dipentylmethaniminium chloride is an organophosphorus compound with the formula (Et₂N)₂PCl. This colorless liquid serves as a masked source of PCl₂⁺. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The compound is prepared by treating phosphorus trichloride with diethylamine. The reaction proceeds as follows: [ 4 \text{Et}_2\text{NH} + \text{PCl}_3 \rightarrow (\text{Et}_2\text{N})_2\text{PCl} + 2 \text{Et}_2\text{NH}_2\text{Cl} ] This method involves the use of diethylamine and phosphorus trichloride under controlled conditions to yield Bis(diethylamino)-N,N-dipentylmethaniminium chloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions. The process is optimized to ensure high yield and purity, often involving purification steps such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(diethylamino)-N,N-dipentylmethaniminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium alkoxides for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphines, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Bis(diethylamino)-N,N-dipentylmethaniminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Bis(diethylamino)-N,N-dipentylmethaniminium chloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target molecules. This interaction can lead to various biochemical and physiological effects, depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(diethylamino)chlorophosphine: Similar in structure but with different substituents.
Bis(dimethylamino)chlorophosphine: Contains methyl groups instead of ethyl groups.
Bis(ethylmethylamino)chlorophosphine: Contains mixed alkyl groups.
Uniqueness
Bis(diethylamino)-N,N-dipentylmethaniminium chloride is unique due to its specific combination of diethylamino and dipentyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
89609-75-6 |
|---|---|
Molekularformel |
C19H42ClN3 |
Molekulargewicht |
348.0 g/mol |
IUPAC-Name |
bis(diethylamino)methylidene-dipentylazanium;chloride |
InChI |
InChI=1S/C19H42N3.ClH/c1-7-13-15-17-22(18-16-14-8-2)19(20(9-3)10-4)21(11-5)12-6;/h7-18H2,1-6H3;1H/q+1;/p-1 |
InChI-Schlüssel |
CTMBHLYOMZBJDT-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCC[N+](=C(N(CC)CC)N(CC)CC)CCCCC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{2-[Acetyl(methyl)amino]phenyl}methyl acetate](/img/structure/B14386204.png)

![(1R,2S)-1-[Difluoro(iodo)methyl]-2-iodocyclohexane](/img/structure/B14386222.png)
![3-Bromo-5-[bromo(nitro)methylidene]furan-2(5H)-one](/img/structure/B14386230.png)


![1,1'-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14386269.png)




